N-[2-(dimethylamino)ethyl]-6-(2-fluorophenyl)-3-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[2-(DIMETHYLAMINO)ETHYL]-6-(2-FLUOROPHENYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines. This compound is characterized by its unique structure, which includes a dimethylaminoethyl group, a fluorophenyl group, and a phenyl group attached to an isoxazolo[5,4-b]pyridine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[2-(DIMETHYLAMINO)ETHYL]-6-(2-FLUOROPHENYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the isoxazolo[5,4-b]pyridine core and the subsequent attachment of the functional groups. One common synthetic route involves the following steps:
Formation of the Isoxazolo[5,4-b]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Introduction of the Fluorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with the isoxazolo[5,4-b]pyridine core in the presence of a palladium catalyst.
Attachment of the Dimethylaminoethyl Group: This can be accomplished through a nucleophilic substitution reaction, where the dimethylaminoethyl group is introduced using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~4~-[2-(DIMETHYLAMINO)ETHYL]-6-(2-FLUOROPHENYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkylating agents, halogenating agents, and other reagents suitable for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
N~4~-[2-(DIMETHYLAMINO)ETHYL]-6-(2-FLUOROPHENYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N4-[2-(DIMETHYLAMINO)ETHYL]-6-(2-FLUOROPHENYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N~4~-[2-(DIMETHYLAMINO)ETHYL]-6-(2-CHLOROPHENYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
N~4~-[2-(DIMETHYLAMINO)ETHYL]-6-(2-METHOXYPHENYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE: Similar structure with a methoxyphenyl group instead of a fluorophenyl group.
Uniqueness
The uniqueness of N4-[2-(DIMETHYLAMINO)ETHYL]-6-(2-FLUOROPHENYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its biological activity and stability compared to similar compounds .
Properties
Molecular Formula |
C23H21FN4O2 |
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Molecular Weight |
404.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-6-(2-fluorophenyl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H21FN4O2/c1-28(2)13-12-25-22(29)17-14-19(16-10-6-7-11-18(16)24)26-23-20(17)21(27-30-23)15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3,(H,25,29) |
InChI Key |
AXXLQJHDFIANFI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC(=NC2=C1C(=NO2)C3=CC=CC=C3)C4=CC=CC=C4F |
Origin of Product |
United States |
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